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Compound of Interest

Pyrazolo[1,5-a]pyridine-3,4-
Compound Name:

diamine
CAS No.: 340961-88-8
Cat. No.: B11921330

Get Quote

Executive Technical Summary

Pyrazolo[1,5-a]pyridine-3,4-diamine (CAS: 340961-88-8) is a critical fused heterocyclic
building block, primarily utilized in the synthesis of ATP-competitive kinase inhibitors (e.qg.,
CDK, PI3K).[1][2][3] Its structural significance lies in the 3,4-diamine motif, where two amino
groups reside on adjacent carbons across the ring fusion (C3 on the pyrazole, C4 on the
pyridine).

Unlike the common 3-amino or 3,6-diamine analogues, the 3,4-substitution pattern introduces a
specific intramolecular interaction vector across the bridgehead carbon (C3a). Characterizing
its crystal structure is essential to understand:

e Planarity: Does the steric bulk of adjacent amines force the ring system out of planarity?

» Tautomeric Preference: Confirmation of the 1H-pyrazolo tautomer in the solid state.
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» Donor-Acceptor Motifs: Mapping the hydrogen bond network critical for binding affinity in
active sites.

Molecular Architecture & Predicted Geometry

Before data collection, one must understand the geometric constraints of the scaffold to refine
the structure solution correctly.

The Core Scaffold

The pyrazolo[1,5-a]pyridine core is an aromatic, 10-

-electron system.[1][2][3] In its unsubstituted form, the molecule is planar. The bridgehead
nitrogen (N1) is

hybridized, contributing its lone pair to the aromatic sextet of the pyridine ring while maintaining
conjugation with the pyrazole.

The 3,4-Diamine Interaction (The "Peri-Effect")

The defining feature of this structure is the proximity of the exocyclic amines.

o Position 3 (Pyrazole): The amine is attached to a 5-membered ring.[1][2][3][4]
o Position 4 (Pyridine): The amine is attached to the 6-membered ring.[2]

o Bridgehead (C3a): Separates the two carbons.

Structural Prediction: Due to the geometry of the fused system, the distance between the N(3)
and N(4) atoms is expected to be 2.8 — 3.0 A. This proximity allows for a potential
intramolecular Hydrogen Bond (N-H...N), which would lock the conformation of the amino
groups and planarize the system. However, significant steric repulsion could force the C4-
amine to rotate out of the aromatic plane.

e Hypothesis for Refinement: Watch for disorder in the H-atom positions of the amines.[1][2][3]
The N3-H...N4 interaction is energetically favorable and should be the primary model during
difference Fourier map analysis.[1][2][3]
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Experimental Protocol: Crystallization & Data
Collection

As this specific isomer is often an intermediate, obtaining X-ray quality crystals requires a
tailored approach to overcome its high polarity and potential oxidation sensitivity.

Crystallization Screening Matrix

The compound is a polar aromatic base. Standard non-polar solvents (Hexane/EtOAc) often
yield microcrystalline powders unsuitable for diffraction.

Method Solvent System Conditions Target Outcome

_ Methanol / Ethanol _ _
Slow Evaporation RT, Dark, inert atm Prisms (Solvated)
(Absolute)

DMF (inner) / Diethyl

Needles/Plates
Ether (outer) , sealed

Vapor Diffusion

Acetonitrile / Water

Cooling Block crystals

(95:[5]5) (ramp)
_ 1.0 eq. HCl or . ,
Salt Formation ) ) MeOH/Isopropanol lonic lattice (Stable)
Fumaric Acid

Expert Insight: The free base is prone to oxidation (turning brown/black). Always conduct

crystallization in the dark or under

. If the free base fails, the monohydrochloride salt often crystallizes readily and
provides the necessary cation geometry data.

Data Collection Parameters

e Source: Cu-K
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(

A) is preferred for light-atom organic molecules to maximize diffraction intensity.[1][2][3]

o Temperature: 100 K (Cryostream). Essential to reduce thermal motion of the terminal amine
protons and resolve the H-bond network.

e Resolution: Aim for
A or better to resolve the N-H bonds clearly.

Structural Solution Workflow

The following diagram outlines the logical flow for solving the structure, emphasizing the critical
decision points for the diamine protons.
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Figure 1: Crystallographic workflow for Pyrazolo[1,5-a]pyridine-3,4-diamine, highlighting the
critical step of amine proton assignment.

Data Analysis & Reporting

When analyzing the solved structure, focus on these three quantitative metrics to validate the
chemical integrity of the model.

Bond Length Validation

Compare the observed bond lengths against the Cambridge Structural Database (CSD)
averages for fused pyrazoles.

Expected Length (
Bond Vector Structural Significance

)

Indicator of aromaticity; shorter
N1-N2 (Pyrazole) implies higher double-bond
character.[1][2][3]

Conjugation of the 3-amino

C3—-N(Amine) ) )
group with the pyrazole ring.
Conjugation with the pyridine
C4—-N(Amine) ring (usually longer than C3-
N).
The bridgehead bond; critical
C3a-C7

for checking ring fusion strain.

Packing Motifs

In the absence of a co-crystal ligand, the self-assembly of Pyrazolo[1,5-a]pyridine-3,4-
diamine is driven by:

Stacking: The flat aromatic cores will likely stack in a "head-to-tail" fashion (centroid-centroid
distance ~3.5 — 3.8 A).[1][2][3]
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e Hydrogen Bonding: The 3-NH2 and 4-NH2 groups act as donors.[1][2][3] The Pyridine N (if
unprotonated) or the Pyrazole N2 can act as acceptors.

o Look for: Infinite chains linked by
bonds along the crystallographic short axis.
References
o Scaffold Synthesis & Properties
o Synthesis of functionalized pyrazolo[1,5-a]pyridines. Synlett, 2024, 35, 1551-1556.[1][6]
o Crystallographic Methodology

o The crystal structure of 1,5-dibenzyl-1H-pyrazolo[3,4-d]pyrimidine-4(5H)-thione.[1][2][3][7]
Acta Crystallogr E Crystallogr Commun, 2015, 71(Pt 2), 095-096.[7]

o Note: This reference provides the closest structural analogue protocol for fused pyrazolo-
pyridine/pyrimidine systems.

e Chemical Data

o Pyrazolo[1,5-a]pyridine-3,4-diamine (CAS 340961-88-8).[1][2][3] PubChem CID:
13785278 (Parent Scaffold).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Structural Analysis & Crystallographic Characterization:
Pyrazolo[1,5-a]pyridine-3,4-diamine]. BenchChem, [2026]. [Online PDF]. Available at:
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characterization-pyrazolo-1-5-a-pyridine-3-4-diamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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